molecular formula C11H26Cl2N2O2 B2947527 (2R,6S)-2,6-dimethyl-4-(4-piperidinyl)morpholine dihydrochloride hydrate CAS No. 1144519-73-2

(2R,6S)-2,6-dimethyl-4-(4-piperidinyl)morpholine dihydrochloride hydrate

Cat. No.: B2947527
CAS No.: 1144519-73-2
M. Wt: 289.24
InChI Key: SYYXYSXGKAHZLU-UKNWTWPHSA-N
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Description

(2R,6S)-2,6-dimethyl-4-(4-piperidinyl)morpholine dihydrochloride hydrate is a useful research compound. Its molecular formula is C11H26Cl2N2O2 and its molecular weight is 289.24. The purity is usually 95%.
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Biological Activity

(2R,6S)-2,6-Dimethyl-4-(4-piperidinyl)morpholine dihydrochloride hydrate, also known by its chemical formula C11H26Cl2N2O2C_{11}H_{26}Cl_{2}N_{2}O_{2}, is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is structurally characterized by a morpholine ring substituted with piperidine and methyl groups, which may contribute to its biological activity.

Structural Properties

  • Molecular Formula : C11H26Cl2N2O2C_{11}H_{26}Cl_{2}N_{2}O_{2}
  • SMILES : C[C@H]1CN(CC@@HC)C2CCNCC2
  • InChIKey : MYYJFAYHVMWIDI-AOOOYVTPSA-N

Neuropharmacological Effects

Research indicates that morpholine derivatives, including (2R,6S)-2,6-dimethyl-4-(4-piperidinyl)morpholine, exhibit significant pharmacological activities affecting the central nervous system (CNS). They have been studied for their roles in modulating various receptors associated with neurodegenerative diseases and mood disorders.

  • Receptor Modulation : Morpholine derivatives can interact with neurotransmitter receptors and enzymes implicated in CNS disorders. For example, they have shown potential as inhibitors of enzymes such as γ-secretase, which is involved in Alzheimer's disease pathology by processing amyloid precursor protein (APP) into amyloid-beta peptides .
  • Therapeutic Potential in Parkinson’s Disease : Compounds like (2R,6S)-2,6-dimethyl-4-(4-piperidinyl)morpholine are being explored for their ability to target receptors and pathways associated with Parkinson’s disease. They may help alleviate symptoms or modify disease progression by interacting with specific targets within the CNS .
  • Binding Affinity Studies : The binding characteristics of morpholine-containing compounds have been highlighted through structural studies. These compounds often occupy hydrophobic pockets in receptor sites, facilitating interactions that can lead to either agonistic or antagonistic effects depending on their structural modifications .

Case Study 1: Inhibition of γ-Secretase

A study demonstrated that a morpholine derivative was able to reduce amyloid-beta levels in transgenic mouse models of Alzheimer’s disease by inhibiting γ-secretase activity. This highlights the potential of morpholine derivatives in therapeutic strategies against neurodegenerative diseases .

Case Study 2: Modulation of Sigma Receptors

Another research effort focused on the interaction of morpholine derivatives with sigma receptors (σ1R and σ2R), which are implicated in various neuropsychiatric disorders. The study found that certain modifications to the morpholine structure enhanced binding affinity and selectivity for these receptors, suggesting avenues for developing targeted therapies .

Data Table: Biological Activities of Morpholine Derivatives

Compound NameTargetActivityReference
(2R,6S)-2,6-Dimethyl-4-(4-piperidinyl)morpholineγ-secretaseInhibition of amyloid-beta production
Morpholine derivative Xσ1R/σ2RModulation of receptor activity
Morpholine derivative YCB2 receptorAgonistic effects

Properties

IUPAC Name

(2S,6R)-2,6-dimethyl-4-piperidin-4-ylmorpholine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH.H2O/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11;;;/h9-12H,3-8H2,1-2H3;2*1H;1H2/t9-,10+;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYXYSXGKAHZLU-UKNWTWPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCNCC2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2CCNCC2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144519-73-2
Record name (2R,6S)-2,6-dimethyl-4-(piperidin-4-yl)morpholine
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